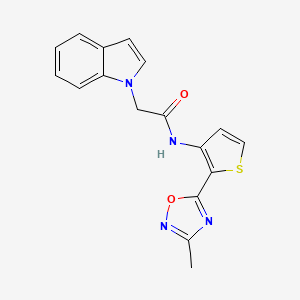

2-(1H-indol-1-yl)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)acetamide

Description

Properties

IUPAC Name |

2-indol-1-yl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O2S/c1-11-18-17(23-20-11)16-13(7-9-24-16)19-15(22)10-21-8-6-12-4-2-3-5-14(12)21/h2-9H,10H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWHNYJKWHDWGRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=C(C=CS2)NC(=O)CN3C=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)acetamide likely involves multiple steps, starting from commercially available precursors. A possible synthetic route could involve:

Formation of the Indole Derivative: Starting with an indole precursor, functionalization at the nitrogen position can be achieved through acylation reactions.

Oxadiazole Ring Formation: The oxadiazole ring can be synthesized via cyclization reactions involving hydrazides and carboxylic acids.

Thiophene Derivative Synthesis: Thiophene derivatives can be prepared through various methods, including the Gewald reaction.

Coupling Reactions: The final step would involve coupling the indole, oxadiazole, and thiophene derivatives under suitable conditions, possibly using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

Catalysis: Using catalysts to improve reaction efficiency.

Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-1-yl)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions could be employed to introduce new substituents.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Including halogens, alkylating agents, or acylating agents.

Major Products

The products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce alkyl or acyl groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in anticancer therapy. The incorporation of the oxadiazole ring into the structure of 2-(1H-indol-1-yl)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)acetamide suggests promising anticancer properties. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by interacting with specific molecular targets such as enzymes and receptors involved in cell proliferation and survival pathways .

-

Case Studies :

- A series of oxadiazole derivatives were tested for their cytotoxicity against various cancer cell lines, showing significant growth inhibition .

- Molecular docking studies indicated strong binding affinities to key proteins involved in cancer progression, suggesting that this compound could serve as a lead structure for further development .

Antimicrobial Properties

The indole and oxadiazole moieties are known to exhibit antimicrobial activities. Research indicates that compounds containing these functional groups can inhibit the growth of various bacterial strains.

- Research Findings : Studies have shown that derivatives similar to This compound possess significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Synthetic Routes

The synthesis of This compound typically involves multi-step chemical reactions:

- Starting Materials : Indoles and thiophenes are commonly used as precursors.

- Reagents : Common reagents include coupling agents and solvents that facilitate the formation of the desired product through nucleophilic substitutions and cyclization reactions.

- Yield Optimization : Reaction conditions such as temperature, time, and concentration are optimized to enhance yield and purity.

Mechanism of Action

The mechanism of action for 2-(1H-indol-1-yl)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)acetamide would depend on its specific application. For instance:

Pharmaceuticals: It might interact with specific enzymes or receptors, modulating biological pathways.

Materials Science: It could influence the properties of materials, such as conductivity or stability.

Comparison with Similar Compounds

Similar Compounds

Indole Derivatives: Compounds like tryptophan or serotonin.

Oxadiazole Derivatives: Such as furazolidone or oxadiazole-based drugs.

Thiophene Derivatives: Including thiophene-2-carboxylic acid or thiophene-based polymers.

Biological Activity

The compound 2-(1H-indol-1-yl)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)acetamide is a synthetic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties, supported by relevant research findings.

Chemical Structure

The molecular formula for this compound is , with a molecular weight of approximately 302.36 g/mol. The structure features an indole moiety linked to a thiophene ring and an oxadiazole group, which are known for their diverse biological activities.

Anticancer Activity

Several studies have evaluated the anticancer potential of indole derivatives, including the target compound. Notably:

- Cell Line Studies : Research has demonstrated that compounds with similar structural features exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds containing indole and oxadiazole moieties showed IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) .

Antibacterial Activity

The antibacterial properties of indole derivatives have also been explored. The target compound was assessed for its ability to inhibit bacterial growth:

- Minimum Inhibitory Concentration (MIC) : The synthesized compound displayed a MIC of 0.98 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), indicating strong antibacterial activity .

Anti-inflammatory Activity

Indole derivatives are often investigated for their anti-inflammatory effects:

- Mechanism of Action : Compounds similar to the target molecule have been shown to inhibit pro-inflammatory cytokines and modulate pathways associated with inflammation, such as NF-kB signaling .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds:

- Indole and Oxadiazole Moieties : The presence of the indole ring is essential for anticancer activity, while the oxadiazole group contributes to both antibacterial and anti-inflammatory effects. Variations in substituents on these rings can significantly alter potency .

Case Studies

Several case studies highlight the biological efficacy of similar compounds:

- Case Study on Indole-Oxadiazole Derivatives : A study synthesized various indole-linked oxadiazoles and evaluated their cytotoxicity against cancer cell lines, revealing that modifications at specific positions enhanced activity .

- Antibacterial Screening : Another study focused on indole derivatives against Mycobacterium tuberculosis, demonstrating that certain substitutions improved binding affinity to bacterial targets .

Q & A

Q. What are the key steps in synthesizing 2-(1H-indol-1-yl)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves:

- Indole functionalization : Introducing the indole moiety via alkylation or acylation, often using acetic acid derivatives under reflux conditions .

- Oxadiazole-thiophene coupling : Formation of the 3-methyl-1,2,4-oxadiazole-thiophene subunit via cyclization reactions (e.g., using hydrazine hydrate and nitrile intermediates) .

- Amide bond formation : Coupling the indole and oxadiazole-thiophene units via acetamide linkages, employing reagents like EDC/HOBt in DMF or ethanol .

Q. Optimization strategies :

- Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) enhance solubility and reaction rates .

- Catalysts : Triethylamine or sodium acetate improves cyclization efficiency .

- Temperature control : Reflux conditions (80–100°C) are critical for oxadiazole ring formation .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Analytical techniques include:

- NMR spectroscopy :

- ¹H-NMR : Peaks at δ 7.0–8.5 ppm confirm indole protons; δ 2.5–3.5 ppm for methyl groups in oxadiazole .

- ¹³C-NMR : Carbonyl signals (δ 165–175 ppm) validate the acetamide linkage .

- Mass spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 400–450) confirm molecular weight .

- HPLC : Purity >95% is achievable using C18 columns with acetonitrile/water gradients .

Q. What preliminary biological assays are recommended to screen its activity?

- Anticancer screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .

- Antimicrobial testing : Broth microdilution assays for MIC determination against S. aureus or E. coli .

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR tyrosine kinase) due to oxadiazole’s role in ATP mimicry .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) affect bioactivity?

- Indole substitution : Adding electron-withdrawing groups (e.g., -NO₂) to the indole ring enhances anticancer activity but may reduce solubility .

- Oxadiazole variants : Replacing 3-methyl with bulkier groups (e.g., phenyl) alters binding affinity to hydrophobic enzyme pockets .

- Thiophene modifications : Introducing electron-donating groups (-OCH₃) on thiophene improves antimicrobial efficacy .

Q. Example SAR finding :

| Substituent | Bioactivity (IC₅₀) |

|---|---|

| 3-CH₃ (parent) | 12.5 µM (EGFR) |

| 3-CF₃ | 8.2 µM (EGFR) |

| 3-OCH₃ | 15.3 µM (EGFR) |

| Data adapted from . |

Q. What computational methods can predict binding modes with biological targets?

- Molecular docking (AutoDock Vina) : Simulate interactions with EGFR (PDB ID: 1M17) to identify key hydrogen bonds with oxadiazole and thiophene moieties .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; RMSD <2.0 Å indicates stable binding .

- QSAR models : Use descriptors like logP and polar surface area to correlate structure with cytotoxicity .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

- Variable temperature NMR : Resolve overlapping peaks by analyzing temperature-dependent conformational changes .

- 2D NMR (COSY, HSQC) : Assign ambiguous protons via through-bond correlations (e.g., indole H-2/H-3 coupling) .

- X-ray crystallography : Resolve absolute configuration if crystals are obtainable .

Q. What strategies mitigate low yields in the final coupling step?

- Catalyst optimization : Switch from EDC/HOBt to DCC/DMAP for sterically hindered amines .

- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h, improving yield by 15–20% .

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) instead of recrystallization .

Q. How does solvent polarity influence reaction kinetics in oxadiazole formation?

- High polarity (DMF) : Accelerates cyclization via stabilization of transition states (ΔG‡ reduced by 10–15 kJ/mol) .

- Low polarity (toluene) : Favors side reactions (e.g., dimerization), reducing yield by 30% .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.